molecular formula C9H16F3N B1491383 1-Cyclohexyl-3,3,3-trifluoropropan-1-amine CAS No. 1248930-62-2

1-Cyclohexyl-3,3,3-trifluoropropan-1-amine

Cat. No.: B1491383
CAS No.: 1248930-62-2
M. Wt: 195.23 g/mol
InChI Key: KGJOHTJBKBBNKQ-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3,3,3-trifluoropropan-1-amine is a chemical compound with the molecular formula C9H16F3N It is characterized by the presence of a cyclohexyl group attached to a trifluoropropanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-3,3,3-trifluoropropan-1-amine typically involves the reaction of cyclohexylamine with a trifluoropropyl halide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3,3,3-trifluoropropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The trifluoropropyl group can participate in substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

1-Cyclohexyl-3,3,3-trifluoropropan-1-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological systems and as a potential ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3,3,3-trifluoropropan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    3,3,3-Trifluoropropylamine: Similar in structure but lacks the cyclohexyl group.

    Cyclohexylamine: Contains the cyclohexyl group but lacks the trifluoropropyl moiety.

    1-Cyclohexyl-3,3,3-trifluoro-1-propanamine: A closely related compound with slight structural variations.

Uniqueness

1-Cyclohexyl-3,3,3-trifluoropropan-1-amine is unique due to the combination of the cyclohexyl and trifluoropropyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-cyclohexyl-3,3,3-trifluoropropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F3N/c10-9(11,12)6-8(13)7-4-2-1-3-5-7/h7-8H,1-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJOHTJBKBBNKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Cyclohexyl-3,3,3-trifluoropropan-1-amine
Reactant of Route 2
1-Cyclohexyl-3,3,3-trifluoropropan-1-amine
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Reactant of Route 6
1-Cyclohexyl-3,3,3-trifluoropropan-1-amine

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